

An In-depth Technical Guide to Ilorasertib Hydrochloride and Angiogenesis Inhibition

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Compound of Interest

Compound Name: *Ilorasertib hydrochloride*

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Introduction

Ilorasertib (also known as ABT-348) is a potent, orally active, and ATP-competitive multi-targeted kinase inhibitor.[1][2] It was developed based on its dual-inhibitory action against key signaling pathways involved in cancer progression: the Aurora kinases and the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families of tyrosine kinases.[3][4][5] This unique mechanism of targeting both cell division and tumor-associated angiogenesis positions ilorasertib as a significant compound in oncological research. This guide provides a comprehensive overview of ilorasertib's mechanism of action, with a specific focus on its role in inhibiting angiogenesis, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Dual Inhibition of Mitosis and Angiogenesis

Ilorasertib's anti-tumor activity stems from its ability to simultaneously disrupt two critical processes for tumor growth and survival: cell proliferation and the formation of new blood vessels (angiogenesis).[4][6]

- **Inhibition of Aurora Kinases:** Aurora kinases (A, B, and C) are serine/threonine kinases that are essential for the proper execution of mitosis, including centrosome separation, spindle

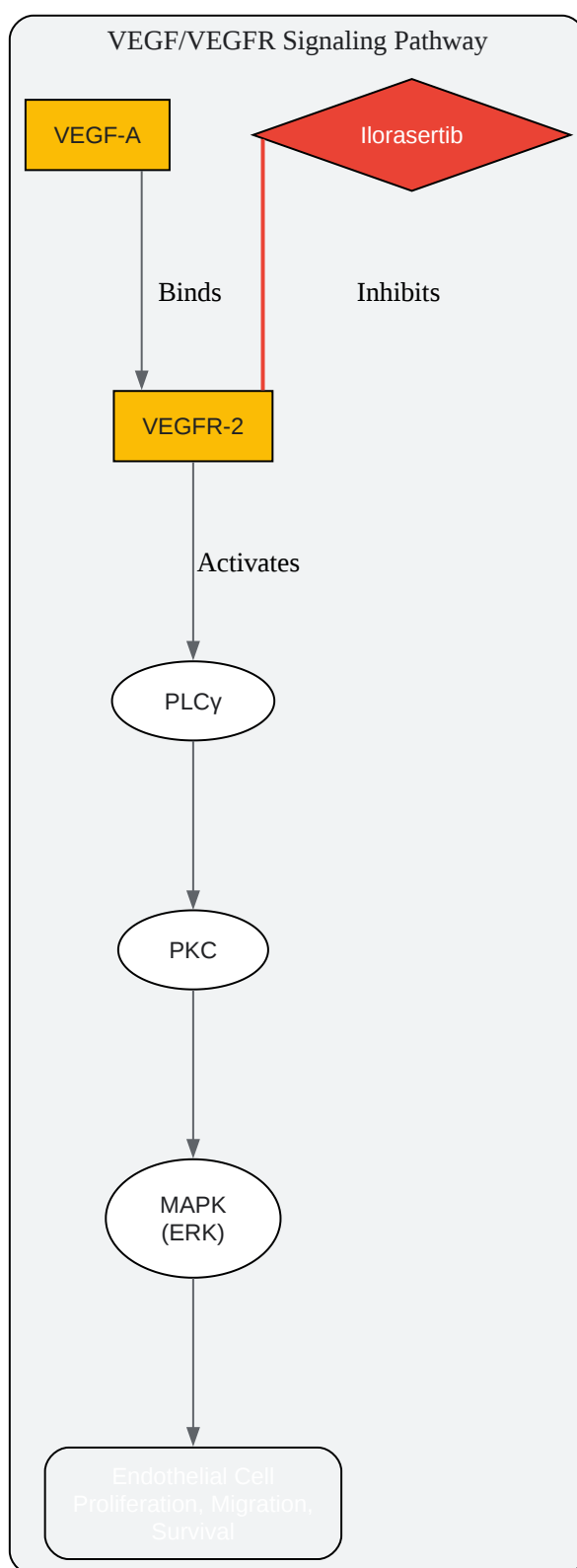
assembly, and chromosome segregation.[4][5] These kinases are frequently overexpressed in various cancers.[4] By inhibiting Aurora kinases, particularly Aurora B, ilorasertib disrupts cell division, leading to polyploidy (the state of having more than two sets of chromosomes) and subsequent apoptosis (programmed cell death).[2]

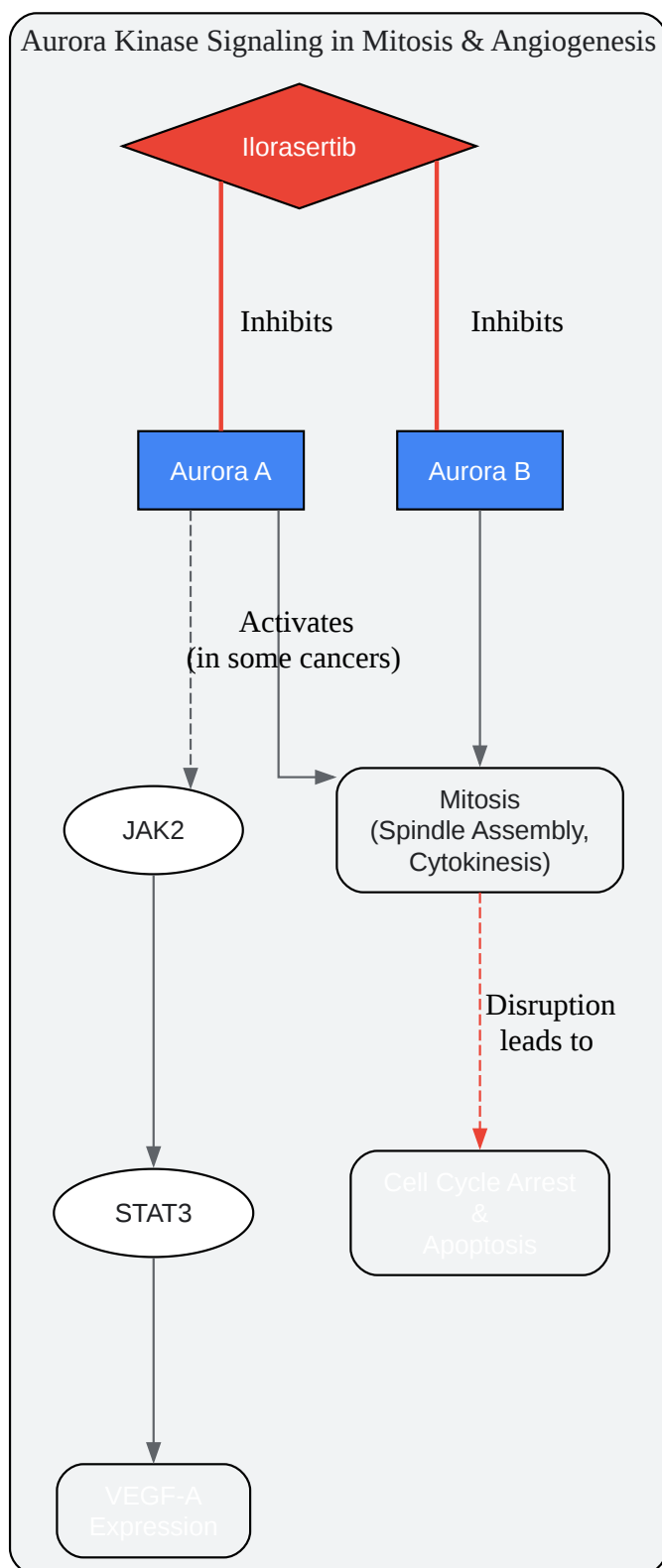
- **Inhibition of Angiogenesis Pathways:** Ilorasertib potently inhibits receptor tyrosine kinases crucial for angiogenesis, primarily VEGFRs and PDGFRs.[3][7] VEGF and its receptors are central regulators of angiogenesis.[8] By blocking VEGFR signaling, ilorasertib can prevent the proliferation and migration of endothelial cells, which are the building blocks of blood vessels, thereby cutting off the tumor's nutrient and oxygen supply.[4][8]

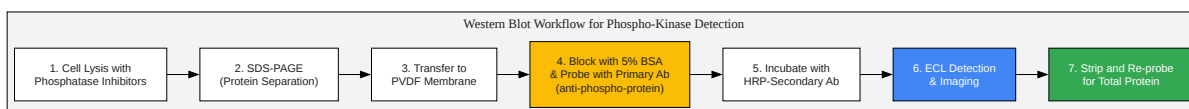
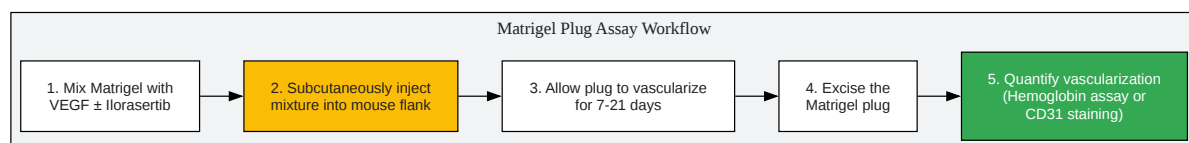
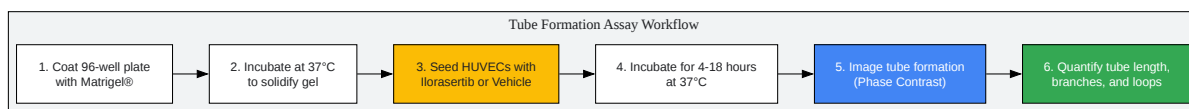
The combined inhibition of these pathways offers a synergistic anti-tumor effect, addressing both the cancer cells directly and the supportive tumor microenvironment.[4]

Signaling Pathways Targeted by Ilorasertib

The following diagrams illustrate the key signaling pathways inhibited by ilorasertib.







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